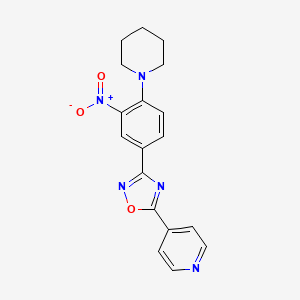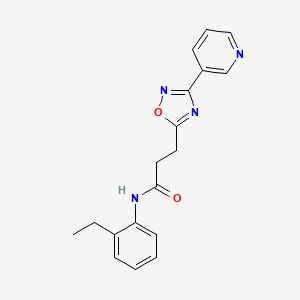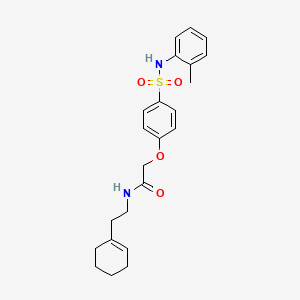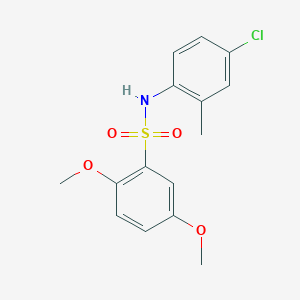
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and materials science.
Wirkmechanismus
The mechanism of action of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that the compound inhibits the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the production of various pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. In addition, the compound has been shown to possess potent antioxidant activity, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its potent anticancer activity. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One possible direction is to investigate the compound's potential as a therapeutic agent for various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the compound's potential as a scaffold for the development of novel anticancer drugs with improved efficacy and bioavailability. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(piperidin-1-yl)aniline and 4-pyridinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
3-(3-nitro-4-piperidin-1-ylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-12-14(4-5-15(16)22-10-2-1-3-11-22)17-20-18(26-21-17)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZHCYVWFPYZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)

